beta-Hydroxyparaconic Acid

fermentation titre bioprocess productivity paraconic acid recovery

beta-Hydroxyparaconic Acid (β-HPA; CAS 19014-10-9), also designated 2-hydroxyparaconic acid or 2-hydroxyparaconate, is a C5 γ-butyrolactone natural product bearing a carboxylic acid group at the β-position of the lactone ring (molecular formula C5H6O5, MW 146.10). It belongs to the paraconic acid family—a class of trisubstituted γ-butyrolactones recognized for antibiotic and antitumor properties.

Molecular Formula C5H6O5
Molecular Weight 146.10 g/mol
Cat. No. B13428926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-Hydroxyparaconic Acid
Molecular FormulaC5H6O5
Molecular Weight146.10 g/mol
Structural Identifiers
SMILESC1C(=O)OCC1(C(=O)O)O
InChIInChI=1S/C5H6O5/c6-3-1-5(9,2-10-3)4(7)8/h9H,1-2H2,(H,7,8)
InChIKeyVCYINFNRMDFDMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





beta-Hydroxyparaconic Acid (CAS 19014-10-9): Structural Identity, Biosynthetic Origin, and Procurement-Relevant Profile


beta-Hydroxyparaconic Acid (β-HPA; CAS 19014-10-9), also designated 2-hydroxyparaconic acid or 2-hydroxyparaconate, is a C5 γ-butyrolactone natural product bearing a carboxylic acid group at the β-position of the lactone ring (molecular formula C5H6O5, MW 146.10) [1][2]. It belongs to the paraconic acid family—a class of trisubstituted γ-butyrolactones recognized for antibiotic and antitumor properties [3]. Unlike the majority of paraconic acids that carry long aliphatic side chains and are isolated from lichen symbionts, β-HPA is a minimalist member produced as a secondary metabolite in the itaconate biosynthetic pathway of fungi belonging to the Ustilaginaceae family (Ustilago maydis, U. cynodontis) and Aspergillus terreus via cytochrome P450 monooxygenase CYP3-mediated oxidation of itaconate [4][5]. Its small size, biosynthetic accessibility, and dual carboxylic acid/γ-lactone functionality position it as a structurally distinct entry within the paraconic acid landscape.

Why Generic Substitution Fails: Structural and Functional Differentiation of beta-Hydroxyparaconic Acid Among Paraconic Acid Candidates


Paraconic acids are not interchangeable commodities. β-HPA differs from the majority of its class members in three procurement-critical dimensions. First, most paraconic acids (e.g., protolichesterinic acid, roccellaric acid, nephrosteranic acid) are lichen-derived natural products bearing C11–C19 alkyl or alkenyl chains that govern their bioactivity and lipophilicity; β-HPA lacks this hydrophobic appendage entirely, making it the smallest and most polar paraconic acid (MW 146.1 vs. class average >250 Da) [1]. Second, β-HPA is a direct downstream metabolite of itaconate produced in tractable fungal fermentation systems, while lichen-derived paraconic acids depend on slow-growing symbiotic organisms with low titers [2][3]. Third, the β-carboxylic acid group of β-HPA is synthetically addressable through decarboxylative functionalization—a reactivity handle that distinguishes it from simple γ-butyrolactones and enables access to β-substituted γ-butyrolactone building blocks [4]. Users seeking a compact, fermentation-accessible paraconic acid scaffold for medicinal chemistry derivatization or metabolic engineering research will find lichen-derived or purely synthetic paraconic acids unsuitable substitutes. The quantitative evidence that follows substantiates these differentiation claims.

Quantitative Comparative Evidence: Where beta-Hydroxyparaconic Acid Demonstrates Verifiable Differentiation


Fermentation Titre: 49 g/L Recovery with 96% Purity vs. Methylenolactocin at 0.1 g/L—A ~490-Fold Productivity Advantage

β-HPA (as 2-hydroxyparaconic acid) was recovered at 49 g per liter of culture filtrate as a crystalline mass of approximately 96% purity from Ustilago cynodontis K320 jar fermentation, using a simple three-step downstream process of concentration, lactonization of co-produced itatartaric acid, and ethyl acetate extraction [1]. In contrast, the structurally related paraconic acid antitumor antibiotic methylenolactocin (C11H16O4, MW 212.24) achieved a fermentation yield of only approximately 100 mg per liter from Penicillium sp. culture [2]. This represents a ~490-fold higher volumetric productivity for β-HPA, translating into substantially lower cost-per-gram for procurement and enabling multi-gram laboratory-scale experimentation that is impractical with lichen-derived or low-titre paraconic acids.

fermentation titre bioprocess productivity paraconic acid recovery

Derivatives Specificity: 100 ± 0.0% on Glycerol—Resolving the Co-Production Purification Bottleneck That Plagues Itaconate-Derived Compounds

A persistent challenge in producing β-HPA is its inevitable co-production with itaconate in fungal hosts, complicating downstream purification [1]. Using an engineered Ustilago strain combining CYP3 overexpression, exchange of the native itaconate transporter Itp1 with A. terreus MfsA, and glycerol as carbon source, derivatives specificity reached 100 ± 0.0%—meaning the product stream consisted solely of 2-hydroxyparaconate and itatartarate with no detectable residual itaconate [2]. This compares to glucose-based fermentations where itaconate typically dominates the product profile, requiring laborious chromatographic separation. The glycerol-based process combined with transporter engineering transforms β-HPA from a co-product contaminant into a selectively produced target, a decisive advantage for procurement of high-purity material.

derivatives specificity co-production separation metabolic engineering downstream processing

Exporter Affinity Differential: A. terreus MfsA Transporter Preferentially Secretes (S)-2-Hydroxyparaconate Over Itaconate

When the A. terreus major facilitator superfamily exporter At_MfsA was expressed in U. maydis itaconate-producing strains, it induced a partial switch in the extracellular product profile from itaconate to (S)-2-hydroxyparaconate secretion, indicating that At_MfsA possesses a higher affinity for (S)-2-hydroxyparaconate than for itaconate [1]. This stands in contrast to the native U. maydis transporter Itp1, which preferentially exports itaconate. The differential exporter affinity provides a biotechnological lever—by selecting the appropriate transporter, the product ratio of itaconate to β-HPA can be tuned at the export level, something not achievable with other paraconic acids that lack this transporter discrimination.

transporter engineering product secretion selectivity Aspergillus terreus MfsA exporter

Decarboxylative Functionalization: 41–85% Combined Yield to β-Hydroxy-γ-Butyrolactones—A Synthetically Addressable Carboxylic Acid Handle

The β-carboxylic acid group of paraconic acids—including β-HPA—undergoes AgNO3/K2S2O8-mediated decarboxylative transformation to yield β-hydroxy-γ-butyrolactones in combined yields of 41–85% under mild one-pot conditions (2-hour reaction time) [1]. This reactivity is specific to paraconic acids bearing the carboxylic acid at the β-position and is not shared by simple γ-butyrolactones such as γ-butyrolactone itself or by β-unsubstituted lactones. The resulting β-hydroxy-γ-butyrolactones are important chiral building blocks in organic synthesis, used as intermediates in the preparation of statins, HIV protease inhibitors, and other pharmacologically active compounds [1]. In contrast, long-chain paraconic acids (e.g., protolichesterinic acid) undergoing the same decarboxylation produce lipophilic β-hydroxy lactones with different downstream synthetic utility.

decarboxylative functionalization β-hydroxy-γ-butyrolactone synthetic building block AgNO3/K2S2O8

Structural Minimalism: Molecular Weight 146.1 Da vs. Protolichesterinic Acid at 324.5 Da—The Smallest Paraconic Acid Scaffold for Fragment-Based Design

β-HPA (C5H6O5, MW 146.10) is the smallest member of the paraconic acid family [1]. By comparison, the well-studied lichen-derived paraconic acids are substantially larger and more lipophilic: protolichesterinic acid (C19H32O4, MW 324.5) [2], roccellaric acid (C19H34O4, MW 326.5) [3], nephrosteranic acid (C17H30O4, MW 298.4), and phaseolinic acid (C11H18O4, MW 214.3). β-HPA is 2.2-fold smaller than protolichesterinic acid by molecular weight and contains zero aliphatic side-chain carbons beyond the lactone ring. Its topological polar surface area (TPSA) of 83.8 Ų, two hydrogen bond donors, and five hydrogen bond acceptors [1] place it within lead-like and fragment-based drug discovery (FBDD) physicochemical space, whereas long-chain paraconic acids violate commonly applied fragment screening criteria (MW > 300, clogP > 3).

fragment-based drug discovery molecular weight comparison paraconic acid scaffold lead-likeness

Biosynthetic Pathway Position: CYP3 Knockout Abolishes β-HPA Production—Enabling Itaconate Hyper-Production as a Negative-Control Demonstration

Deletion of the cyp3 gene encoding the P450 monooxygenase CYP3 in U. maydis completely abolished 2-hydroxyparaconate production, confirming that CYP3 is the sole enzymatic route from itaconate to β-HPA [1]. Simultaneous cyp3 deletion with overexpression of the pathway regulator Ria1 generated an itaconate hyper-producer strain with up to 4.5-fold increased itaconate production compared to wild-type, entirely free of the 2-hydroxyparaconate by-product [1]. This genetic validation demonstrates that β-HPA biosynthesis is both necessary and sufficient as the metabolic fate of itaconate via CYP3, providing a unique binary genetic switch—CYP3 presence yields β-HPA; CYP3 absence eliminates it—that is not available for other paraconic acids whose biosynthetic gene clusters are either unknown or polygenic.

CYP3 monooxygenase itaconate pathway gene disruption metabolic flux control

Evidence-Driven Application Scenarios for beta-Hydroxyparaconic Acid in Research and Industrial Procurement


Gram-Scale Synthesis of β-Substituted γ-Butyrolactone Libraries via Decarboxylative Functionalization

The combination of high fermentation titre (49 g/L, ~96% purity) [1] and the demonstrated 41–85% decarboxylative transformation yield to β-hydroxy-γ-butyrolactones [2] makes β-HPA a practical starting material for medicinal chemistry groups synthesizing β-substituted γ-butyrolactone libraries. Unlike protolichesterinic acid or roccellaric acid, which carry long alkyl chains that persist through synthesis, β-HPA's minimal C5 scaffold produces compact, fragment-sized products suitable for FBDD. Procurement of multi-gram quantities is feasible given established fermentation and recovery protocols, and the 100% derivatives specificity achievable on glycerol [3] means that chromatography-free purification is viable at production scale.

Metabolic Engineering of the Itaconate Pathway for Tunable Product Profiles

The single-gene CYP3-catalyzed conversion of itaconate to β-HPA [4] and the differential affinity of the A. terreus MfsA exporter for (S)-2-hydroxyparaconate over itaconate [5] provide metabolic engineers with a uniquely tractable system for studying and tuning product branching ratios. By selecting carbon source (glucose vs. glycerol), transporter variant (Itp1 vs. MfsA), and CYP3 expression level, the product profile can be shifted from pure itaconate to pure β-HPA/itatartarate. This level of control is not available for any other paraconic acid-producing system, where biosynthetic pathways involve multi-enzyme clusters in slow-growing symbiotic organisms.

Fragment-Based Drug Discovery Using the Smallest Paraconic Acid Scaffold

With MW 146.1 Da, TPSA 83.8 Ų, and XLogP -1.4 [6], β-HPA is the only paraconic acid that falls within accepted fragment screening library parameters (MW < 300, clogP < 3, HBD ≤ 3, HBA ≤ 3). All lichen-derived paraconic acids (MW > 200, typically > 300) exceed fragment-likeness criteria. β-HPA can serve as a core scaffold for fragment growing, linking, or merging strategies targeting the γ-butyrolactone binding space, with the β-carboxylic acid and ring hydroxyl providing synthetic diversification vectors absent in simpler lactones such as γ-butyrolactone itself.

Investigation of Itaconate-Derived Secondary Metabolite Bioactivity in Bacterial-Fungal Interactions

Recent work has characterized the metabolic pathway for branched short-chain dicarboxylate degradation in Pseudomonas and revealed that this system confers resistance to fungal 2-hydroxyparaconate [7]. β-HPA is therefore not merely a biosynthetic intermediate but an ecologically relevant secondary metabolite in cross-kingdom microbial interactions. Researchers studying itaconate biology, macrophage immunometabolism, or fungal-bacterial competition can use purified β-HPA as a probe compound, leveraging the 100% derivatives specificity production process [3] to obtain material free of itaconate contamination—critical for distinguishing β-HPA-specific effects from itaconate-mediated immunomodulation.

Quote Request

Request a Quote for beta-Hydroxyparaconic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.